molecular formula C8H11NO2 B13818877 ethyl (1R,2R)-2-cyano-1-methylcyclopropane-1-carboxylate

ethyl (1R,2R)-2-cyano-1-methylcyclopropane-1-carboxylate

Cat. No.: B13818877
M. Wt: 153.18 g/mol
InChI Key: KJONXUIDBVZZLB-POYBYMJQSA-N
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Description

Ethyl (1R,2R)-2-cyano-1-methylcyclopropane-1-carboxylate is a chiral cyclopropane derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1R,2R)-2-cyano-1-methylcyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes using diazo compounds. One common method is the reaction of ethyl diazoacetate with an appropriate alkene in the presence of a catalyst, such as a rhodium or copper complex . This reaction proceeds with high diastereoselectivity and enantioselectivity, yielding the desired cyclopropane derivative.

Industrial Production Methods

Industrial production of this compound may involve similar cyclopropanation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process . Additionally, biocatalytic methods using engineered enzymes have been explored to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,2R)-2-cyano-1-methylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other esters through transesterification.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Acidic or basic hydrolysis for ester conversion.

Major Products

    Oxidation: Ethyl (1R,2R)-2-carboxy-1-methylcyclopropane-1-carboxylate.

    Reduction: Ethyl (1R,2R)-2-amino-1-methylcyclopropane-1-carboxylate.

    Substitution: Various esters or carboxylic acids depending on the reagents used.

Scientific Research Applications

Ethyl (1R,2R)-2-cyano-1-methylcyclopropane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl (1R,2R)-2-cyano-1-methylcyclopropane-1-carboxylate exerts its effects depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby blocking substrate access. The cyano and ester groups can interact with amino acid residues in the enzyme’s active site, leading to inhibition of enzyme activity .

Comparison with Similar Compounds

Ethyl (1R,2R)-2-cyano-1-methylcyclopropane-1-carboxylate can be compared with other cyclopropane derivatives, such as:

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

ethyl (1R,2R)-2-cyano-1-methylcyclopropane-1-carboxylate

InChI

InChI=1S/C8H11NO2/c1-3-11-7(10)8(2)4-6(8)5-9/h6H,3-4H2,1-2H3/t6-,8+/m0/s1

InChI Key

KJONXUIDBVZZLB-POYBYMJQSA-N

Isomeric SMILES

CCOC(=O)[C@@]1(C[C@H]1C#N)C

Canonical SMILES

CCOC(=O)C1(CC1C#N)C

Origin of Product

United States

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